Phenglutarimide is derived from the reaction of specific organic compounds and falls under the classification of heterocyclic compounds due to its nitrogen-containing ring structure. Its role as an anticholinergic agent places it within a broader category of medications used to manage various neurological disorders.
Phenglutarimide can be synthesized through several methods, primarily involving multi-step reactions. A notable synthesis method includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .
The molecular structure of phenglutarimide features a pyrrole ring, which contributes to its biological activity. Key structural characteristics include:
The three-dimensional conformation of phenglutarimide allows for specific interactions with cholinergic receptors, enhancing its efficacy as an anticholinergic agent .
Phenglutarimide participates in various chemical reactions that modify its properties or enhance its pharmaceutical applications. Key reactions include:
These reactions are significant for developing derivatives with improved therapeutic profiles or reduced side effects.
Phenglutarimide exerts its therapeutic effects primarily through:
The physical and chemical properties of phenglutarimide are crucial for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceuticals and its bioavailability when administered .
Phenglutarimide has several scientific applications, particularly in pharmacology:
The structural evolution of CRBN ligands reflects a deliberate shift toward optimized degradation efficiency:
Table 1: Comparative Properties of IMiDs vs. Phenglutarimide-Based CRBN Ligands
Property | IMiDs (e.g., Lenalidomide) | Phenglutarimide Derivatives |
---|---|---|
Chirality | Racemic mixture (S-active) | Achiral |
Hydrolytic Stability | Low (t½ = 1.25–11 h, pH-dependent) | High (no phthalimide cleavage) |
CRBN Kd | 0.17–0.18 µM (lenalidomide) | 0.19–0.87 µM (optimized PGs) |
Ligand Efficiency (LE) | ≤0.40 | >0.48 |
PROTAC Hook Effect | Pronounced | Mitigated via optimized linkers |
Data derived from fluorescence polarization (FP) assays and stability studies [1] [2] [8].
Three key drivers underpin PG development:
The achiral backbone of PGs eliminates racemization-related inefficiencies. Unlike IMiDs, which lose potency as the (S)-enantiomer converts to (R), PG derivatives maintain consistent binding. This simplifies pharmacokinetics and reduces the inactive compound burden by 50% [1] [8].
Removing the phthalimide moiety prevents hydrolysis-driven inactivation. In cell media, IMiD-based PROTACs like dBET1 show significant degradation within 24 hours, whereas PG analogues exhibit <10% decomposition under identical conditions. This translates to sustained cellular activity [2] [9].
Systematic PG derivatization identified critical binding determinants:
Table 2: SAR of Phenglutarimide Substituents and CRBN Affinity
Substituent Position | Functional Group | CRBN Binding (% displacement at 1 µM) |
---|---|---|
Parent PDHU | None | 20% |
Ortho-OH | -OH | <5% (loss of binding) |
Meta-tBu | -C(CH3)3 | 78–81% |
Meta-OMe | -OCH3 | 33% |
Para-NH2 | -NH2 | 38% |
Data from FP-based displacement assays [1].
PG-based PROTACs demonstrate enhanced degradation efficiency across multiple target classes:
The PG analogue SJ995973 (4c), incorporating a JQ1 warhead and trisubstituted PDHU, achieves DC50 = 0.87 nM against BRD4 in MV4–11 leukemia cells—6-fold lower than IMiD-based dBET1. Crucially, it maintains >90% degradation after 24 hours, while dBET1 activity drops to 40% due to hydrolysis [2] [8].
Unlike IMiDs, PG ligands reduce unintended degradation of cereblon neosubstrates (e.g., IKZF1/3, GSPT1). Modifying the PG linker attachment site avoids structural mimicry of zinc finger domains:
PGs enable diverse linker geometries due to their planar dihydrouracil core. Unlike IMiDs, which restrict linkers to the phthalimide’s 4′-position, PGs tolerate meta- and ortho-linker attachments. This flexibility facilitates optimal ternary complex formation for challenging targets:
Table 3: Performance of Phenglutarimide-Based PROTACs in Preclinical Models
PROTAC | Target | E3 Ligand | DC50 | Application |
---|---|---|---|---|
SJ995973 (4c) | BRD4 | Trisubstituted PDHU | 0.87 nM | AML (MV4–11 cells) |
PG-JQ1 | BRD4 | Phenyl glutarimide | 3.2 nM | Enhanced 24-h stability |
PG-LRRK2 degrader | LRRK2 | VH101-PG hybrid | 12 nM | Neurodegenerative disease |
Baricitinib-PG | JAK2 | Fluoro-PG | 8 nM (JAK2-specific) | Autoimmune disorders |
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